N-[4-(2-chlorophenoxy)phenyl]-2-(4-formylphenoxy)acetamide
Description
Historical Context of Phenoxyacetamide Derivatives in Organic Chemistry
Phenoxyacetamide derivatives have played a pivotal role in organic chemistry since the mid-20th century, particularly in medicinal and agrochemical research. Early syntheses involved straightforward reactions between phenol and chloroacetic acid under basic conditions, yielding phenoxy acetic acid precursors. Over time, modifications such as amidation and functional group additions expanded the utility of these compounds. For instance, the introduction of electron-withdrawing groups (e.g., chlorine) and reactive formyl moieties enabled the development of derivatives with enhanced reactivity and biological activity. The compound N-[4-(2-chlorophenoxy)phenyl]-2-(4-formylphenoxy)acetamide exemplifies this evolution, combining traditional phenoxyacetamide architecture with modern substituent-driven design principles.
Structural Significance of Chlorophenoxy and Formylphenoxy Moieties
The chlorophenoxy and formylphenoxy groups in this compound confer distinct electronic and steric properties:
Chlorophenoxy Group :
- The chlorine atom at the 2-position of the phenyl ring exerts a strong electron-withdrawing effect, polarizing the aromatic system and increasing electrophilic substitution reactivity.
- Steric hindrance from the ortho-chloro substituent influences conformational flexibility, potentially limiting rotational freedom around the phenoxy-acetamide bond.
Formylphenoxy Group :
- The formyl (-CHO) group introduces a reactive aldehyde functionality, enabling participation in condensation reactions (e.g., Schiff base formation) and serving as a synthetic handle for further derivatization.
- Conjugation between the formyl group and the phenoxy ring enhances resonance stabilization, moderating the compound’s overall electron density.
| Property | Value |
|---|---|
| Molecular Formula | $$ \text{C}{21}\text{H}{16}\text{ClNO}_4 $$ |
| Molecular Weight | 381.8 g/mol |
| CAS Number | 1031197-51-9 |
Positional Isomerism and Electronic Effects in Acetamide-Based Architectures
Positional isomerism in this compound manifests primarily in the placement of the chloro and formyl substituents:
Chloro Substituent Position :
Formyl Group Placement :
Electronic effects further modulate the compound’s behavior:
- The electron-withdrawing chlorine atom reduces electron density at the acetamide nitrogen, potentially enhancing hydrogen-bonding capacity with biological targets.
- The formyl group’s electrophilic carbon participates in nucleophilic additions, making the compound a versatile intermediate for synthesizing heterocycles or hybrid molecules.
Properties
IUPAC Name |
N-[4-(2-chlorophenoxy)phenyl]-2-(4-formylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClNO4/c22-19-3-1-2-4-20(19)27-18-11-7-16(8-12-18)23-21(25)14-26-17-9-5-15(13-24)6-10-17/h1-13H,14H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZGXYYPYZRQZLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC2=CC=C(C=C2)NC(=O)COC3=CC=C(C=C3)C=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2-chlorophenoxy)phenyl]-2-(4-formylphenoxy)acetamide typically involves the reaction of 4-(2-chlorophenoxy)aniline with 4-formylphenoxyacetic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
N-[4-(2-chlorophenoxy)phenyl]-2-(4-formylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in an organic solvent like ethanol.
Major Products Formed
Oxidation: 2-(4-formylphenoxy)acetic acid.
Reduction: 2-(4-hydroxyphenoxy)acetamide.
Substitution: N-[4-(2-aminophenoxy)phenyl]-2-(4-formylphenoxy)acetamide.
Scientific Research Applications
N-[4-(2-chlorophenoxy)phenyl]-2-(4-formylphenoxy)acetamide has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(2-chlorophenoxy)phenyl]-2-(4-formylphenoxy)acetamide is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of certain enzymes or receptors. Further research is needed to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Key Observations:
Substituent Position and Reactivity: The target compound’s 4-formylphenoxy group contrasts with derivatives bearing methoxy (e.g., 2-ethoxy-4-formylphenoxy in ) or nitro (e.g., 4-nitrophenyl in ) groups. The formyl group enhances electrophilicity, enabling reactions like imine formation, whereas methoxy/nitro groups alter solubility and electronic effects . Chlorine Placement: The 2-chlorophenoxy substituent in the target compound differs from 4-chlorophenyl (7b) or 3-chloro-4-methylphenyl (), impacting steric hindrance and intermolecular interactions (e.g., hydrogen bonding) .
Physical Properties: Derivatives with electron-withdrawing groups (e.g., nitro, chloro) often exhibit higher melting points and crystallinity compared to methoxy-substituted analogues . The target compound’s molecular weight (C₂₁H₁₅ClNO₄ ≈ 380.8 g/mol) is higher than simpler analogues like 7b (C₁₅H₁₂ClNO₃ ≈ 301.7 g/mol), influencing solubility and diffusion kinetics .
Stability and Reactivity
- The formyl group in the target compound is prone to oxidation, unlike derivatives with stable substituents (e.g., methoxy in or nitro in ). This necessitates careful handling under inert conditions .
- Intramolecular hydrogen bonding (e.g., C—H···O interactions observed in chloroacetamide analogues ) may stabilize the target compound’s conformation, as seen in related N-(substituted phenyl)acetamides .
Biological Activity
N-[4-(2-chlorophenoxy)phenyl]-2-(4-formylphenoxy)acetamide is a compound of interest due to its potential biological activities, which include anti-inflammatory and anticancer properties. This article reviews the available literature on the biological activity of this compound, focusing on its mechanisms of action, research findings, and comparisons with similar compounds.
Molecular Structure:
- Chemical Formula: C23H22ClN3O3
- Molecular Weight: 439.89 g/mol
Synthesis:
The synthesis typically involves the reaction of 4-(2-chlorophenoxy)aniline with 4-formylphenoxyacetic acid. The reaction conditions often include coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP) in solvents like dichloromethane.
The exact mechanism of action for this compound is not fully elucidated. However, it is believed to interact with specific molecular targets, potentially inhibiting certain enzymes or receptors involved in inflammatory and cancer pathways.
Anti-inflammatory Activity
Research indicates that compounds with similar structures exhibit significant anti-inflammatory effects. For instance, studies have shown that related acetamides can inhibit the expression of pro-inflammatory cytokines and enzymes involved in inflammation .
Anticancer Activity
This compound has been investigated for its anticancer properties. In vitro studies suggest that it may induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival and proliferation.
Comparative Analysis
| Compound Name | Similarity | Notable Activity |
|---|---|---|
| N-(4-chlorophenyl)-2-(4-methoxyphenoxy)acetamide | Similar functional groups | Anti-inflammatory |
| N-ethyl-2-(4-formylphenoxy)acetamide | Contains formyl group | Anticancer |
| N-[2-(4-benzoyl-1-piperazinyl)phenyl]-2-(4-chlorophenoxy)acetamide | Piperazine derivative | Osteoclastogenesis inhibitor |
This table illustrates how this compound compares to other compounds with similar structures, highlighting its unique combination of chlorophenoxy and formylphenoxy groups that may enhance its biological activity.
Case Studies
-
Osteoclastogenesis Inhibition:
A related compound, PPOAC-Bz, demonstrated strong inhibitory effects on osteoclastogenesis, suggesting potential applications in treating osteolytic disorders. This finding could provide insights into the mechanisms by which this compound may exert similar effects . -
Anticancer Efficacy:
Studies have shown that compounds with structural similarities can significantly reduce cell viability in various cancer cell lines. For example, derivatives exhibiting IC50 values lower than standard chemotherapeutics indicate strong anticancer potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
